Cas no 925147-38-2 (4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine)

4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine structure
925147-38-2 structure
Product Name:4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine
CAS No:925147-38-2
MF:C10H9BrClN3
MW:286.555559873581
MDL:MFCD02254036
CID:3057788
PubChem ID:7022269
Update Time:2025-07-19

4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-(2-chloro-benzyl)-1 H -pyrazol-3-ylamine
    • 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine
    • AMB14738
    • CS-0269615
    • BBL039140
    • 4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-amine
    • 4-Bromo-1-(2-chloro-benzyl)-1H-pyrazol-3-ylamine
    • AKOS000304505
    • 4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-amine
    • 925147-38-2
    • 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine
    • EN300-227897
    • 4-Bromo-1-(2-chlorobenzyl)-1,2-dihydro-3h-pyrazol-3-imine
    • STK313052
    • MDL: MFCD02254036
    • Inchi: 1S/C10H9BrClN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14)
    • InChI Key: SLCHRHUMZBOKOR-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC1C=CC=CC=1Cl

Computed Properties

  • Exact Mass: 284.96684Da
  • Monoisotopic Mass: 284.96684Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine

Comprehensive Overview of 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine (CAS No. 925147-38-2)

The compound 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine (CAS No. 925147-38-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a pyrazole core substituted with bromine and a chlorophenyl group, this compound exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are pivotal in developing new therapeutics.

In recent years, the demand for high-purity intermediates like 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine has surged, driven by advancements in medicinal chemistry and crop protection technologies. The compound’s CAS No. 925147-38-2 is frequently searched in academic and industrial databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its brominated pyrazole moiety is a key feature that enhances its reactivity, making it a valuable candidate for cross-coupling reactions and other synthetic transformations.

One of the trending topics in the scientific community is the exploration of sustainable synthesis methods for complex molecules like 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine. Researchers are investigating green chemistry approaches to minimize environmental impact while maintaining high yields. This aligns with global initiatives to reduce hazardous waste in chemical manufacturing. Additionally, the compound’s potential as a bioactive scaffold has sparked interest in its use for targeted drug delivery systems and enzyme inhibition studies.

The pharmacokinetic properties of pyrazole derivatives, including this compound, are another hot topic. Scientists are leveraging computational modeling and AI-driven drug design to predict its behavior in biological systems. Such innovations are revolutionizing how small-molecule drugs are developed, reducing time and costs associated with traditional trial-and-error methods. The CAS No. 925147-38-2 is often referenced in patents and publications related to central nervous system (CNS) therapeutics and anti-inflammatory agents.

From an industrial perspective, the scalability of producing 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine is a critical consideration. Manufacturers are optimizing catalytic processes to enhance efficiency and purity. The compound’s chlorophenyl and bromo substituents also make it a candidate for material science applications, such as organic electronics and polymers. Its stability under various conditions is a subject of ongoing research, particularly for long-term storage and handling protocols.

In summary, 4-bromo-1-(2-chlorophenyl)methyl-1H-pyrazol-3-amine (CAS No. 925147-38-2) is a versatile compound with broad implications across multiple scientific disciplines. Its structural uniqueness and reactivity position it as a valuable asset in drug development, agrochemical innovation, and advanced materials. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of specialty chemicals.

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